molecular formula C8H14Cl2N2O2 B1383676 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride CAS No. 2060024-55-5

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride

Cat. No.: B1383676
CAS No.: 2060024-55-5
M. Wt: 241.11 g/mol
InChI Key: KBSSOFQXYWUDFM-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N2O2 It is a white crystalline solid that is soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-1,3-propanediol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A simpler analog without the pyridine ring.

    2-Amino-1-(pyridin-4-yl)propane-1,3-diol: A positional isomer with the amino group at a different position on the pyridine ring.

Uniqueness

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride is unique due to the presence of both the amino and hydroxyl groups, as well as the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-1-pyridin-2-ylpropane-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c9-6(5-11)8(12)7-3-1-2-4-10-7;;/h1-4,6,8,11-12H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSSOFQXYWUDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(CO)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 2
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 3
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 4
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 5
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 6
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride

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